tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate can be synthesized through the reaction of tert-butyl bromide with 2,5-difluorophenylcarbamate. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield tert-butyl (4-azido-2,5-difluorophenyl)carbamate.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is widely used in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: As a building block in the development of pharmaceutical compounds.
Chemical Biology: In the study of biological pathways and mechanisms.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved are often related to its ability to form covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-chloro-2,5-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2,5-dichlorophenyl)carbamate
Comparison:
Structural Differences: The position and type of halogen atoms (bromine, chlorine, fluorine) vary among these compounds.
Reactivity: The reactivity can differ based on the electronic effects of the substituents.
Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and stability.
Properties
Molecular Formula |
C11H12BrF2NO2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChI Key |
CNBFGLGIVIZNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
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